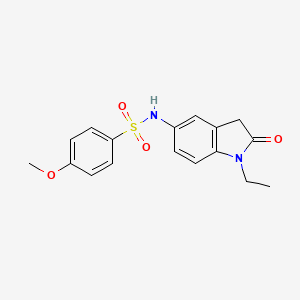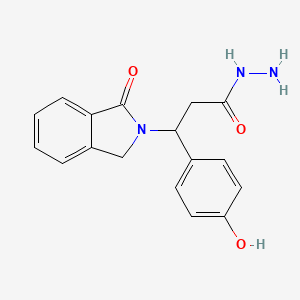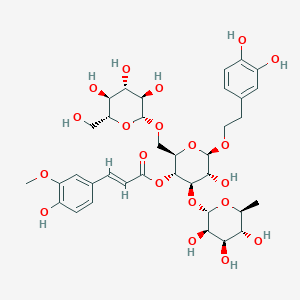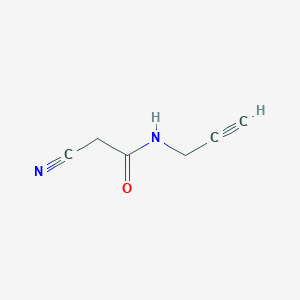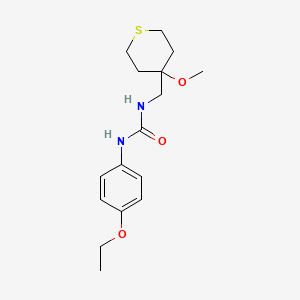
1-(4-ethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in medicine and pharmaceuticals. This compound, also known as EM-1421, is a urea derivative that has shown promising results in various studies.
Applications De Recherche Scientifique
Directed Lithiation
Directed lithiation techniques involving similar compounds have been utilized for the synthesis of various substituted products, showcasing the utility of such compounds in organic synthesis. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been employed to achieve high yields of corresponding substituted products, highlighting the importance of these methods in the modification and creation of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Enzyme Inhibition and Biochemical Evaluation
Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, which is crucial in the context of Alzheimer's disease research. The flexibility and substitution on these compounds allow for the optimization of pharmacophoric moieties, leading to potential therapeutic agents (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Hydrogel Formation and Physical Property Tuning
Hydrogels based on urea derivatives demonstrate how the identity of anions can influence the morphology and rheology of gels. This is particularly relevant in material science for designing substances with specific physical properties, which can be applied in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Anticancer Investigations
The synthesis and structural analysis of urea derivatives have shown potential in antitumor activity. Studies involving these compounds include the evaluation of their efficacy against cancer cell lines, offering insights into the development of novel anticancer agents (Hu et al., 2018).
Photodegradation and Hydrolysis in Environmental Studies
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water provide valuable information on environmental fate and degradation pathways. Such studies are essential for assessing the environmental impact of chemical compounds and developing strategies for pollution control (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-21-14-6-4-13(5-7-14)18-15(19)17-12-16(20-2)8-10-22-11-9-16/h4-7H,3,8-12H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUMNGKWNTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)
![2-[Amino(benzylsulfanyl)methylidene]propanedinitrile](/img/structure/B2681911.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
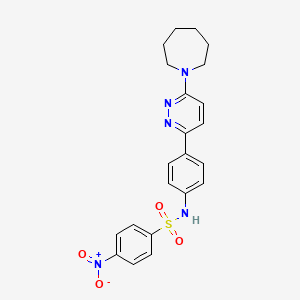
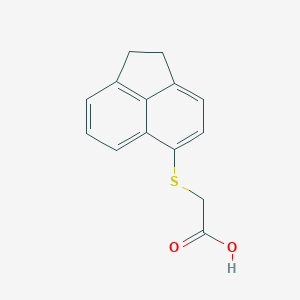
![2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2681918.png)
![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)
